molecular formula C18H19N3O5 B11525235 ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B11525235
M. Wt: 357.4 g/mol
InChI Key: FLNQDMJBAYNJNN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of various functional groups, including an amino group, a cyano group, a nitrophenyl group, and a carboxylate ester group

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method is the one-pot synthesis, which involves the condensation of aromatic aldehydes, malononitrile, and a dicarbonyl compound such as ethyl acetoacetate. The reaction is often catalyzed by a nanostructured catalyst like Na2CaP2O7 in a heterogeneous medium . This method offers good yields with minimal by-product formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include halides and alkoxides.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds, forming larger, more complex molecules.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group can interact with enzyme active sites, inhibiting their function. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H19N3O5/c1-3-6-14-16(18(22)25-4-2)15(13(10-19)17(20)26-14)11-7-5-8-12(9-11)21(23)24/h5,7-9,15H,3-4,6,20H2,1-2H3

InChI Key

FLNQDMJBAYNJNN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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